3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine
Description
Chemical Identifier: CAS 946275-02-1 (BI99104)
Molecular Formula: C₁₆H₁₆N₄O₂S₃
Molecular Weight: 392.52 g/mol
Structure: The compound features a pyridazine core substituted at the 3-position with a thiophen-2-yl group and at the 6-position with a piperazine moiety modified by a thiophene-2-sulfonyl group. This sulfonyl group distinguishes it from related derivatives, offering unique electronic and steric properties .
Properties
IUPAC Name |
3-thiophen-2-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S3/c21-25(22,16-4-2-12-24-16)20-9-7-19(8-10-20)15-6-5-13(17-18-15)14-3-1-11-23-14/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWACKSVFRDJHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the cyclization of thiophene derivatives under specific conditions to form the pyridazine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used in the study of heterocyclic chemistry and the development of new synthetic methodologies. It serves as a building block for more complex molecules.
Biology: Thiophene derivatives are known for their biological activity, and this compound may be investigated for its potential as a therapeutic agent. It could be used in drug discovery and development.
Medicine: The compound's unique structure may make it a candidate for the development of new drugs, particularly those targeting diseases involving sulfur-containing enzymes or pathways.
Industry: In material science, thiophene derivatives are used in the production of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The sulfur atoms in the thiophene rings could play a crucial role in binding to these targets, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Variations
The target compound shares a pyridazine-piperazine scaffold with several analogs, but differences in substituents significantly influence physicochemical and biological properties.
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical Properties
- Solubility: The sulfonyl group in the target compound likely increases water solubility compared to acylated analogs (e.g., F554-0056) but less than hydroxylated derivatives (e.g., ’s propanols).
Biological Activity
3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological properties, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a pyridazine core with thiophene and piperazine moieties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyridazine Core : Achieved through cyclization of hydrazine derivatives.
- Substitution Reactions : Introduction of the thiophene-2-sulfonyl group via sulfonylation reactions.
- Piperazine Coupling : Nucleophilic substitution to couple the piperazine moiety to the pyridazine core.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antisecretory and Antiulcer Activities
Research has indicated that derivatives of pyridazines, including those structurally related to our compound, exhibit significant gastric antisecretory effects. A study evaluated various pyridazinone derivatives for their ability to reduce gastric acid secretion in pylorus-ligated rats, establishing structure-activity relationships (SAR) that suggest specific functional groups enhance activity .
| Compound | Activity Type | Test Model |
|---|---|---|
| Pyridazinone Derivative A | Antisecretory | Pylorus-ligated rat |
| Pyridazinone Derivative B | Antiulcer | Stress-induced ulcer model |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as receptors or enzymes. This interaction can lead to modulation of biological pathways, including:
- Signal Transduction : Influencing cellular signaling pathways.
- Enzyme Inhibition : Potentially inhibiting enzymes involved in gastric acid secretion.
Study 1: Gastric Antisecretory Effects
In a controlled experiment, various pyridazine derivatives were tested for their antisecretory properties. The results demonstrated that certain structural modifications significantly enhanced efficacy in reducing gastric acid secretion.
Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR analysis revealed that the presence of a thiourea or sulfonamide group was crucial for enhancing biological activity. Compounds with these groups showed improved interaction with target receptors compared to those without .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
